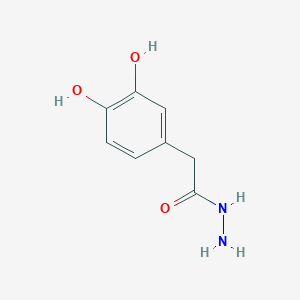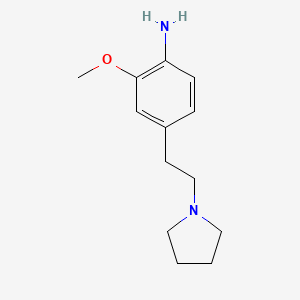
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is a compound that features a methoxy group, a pyrrolidine ring, and a phenylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-4-nitrophenylamine with 2-pyrrolidin-1-ylethyl bromide under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of 2-hydroxy-4-(2-pyrrolidin-1-ylethyl)phenylamine.
Reduction: Formation of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)phenylamine from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring and phenylamine structure allow it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(2-piperidin-1-ylethyl)phenylamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Methoxy-4-(2-morpholin-1-ylethyl)phenylamine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is unique due to the presence of the pyrrolidine ring, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature may result in different pharmacological profiles compared to its analogs.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H20N2O/c1-16-13-10-11(4-5-12(13)14)6-9-15-7-2-3-8-15/h4-5,10H,2-3,6-9,14H2,1H3 |
InChI-Schlüssel |
WHZFWTQHRPWSSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCN2CCCC2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

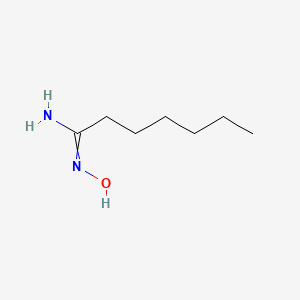
![1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B8608052.png)
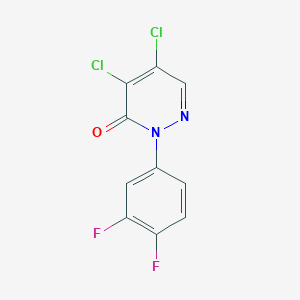
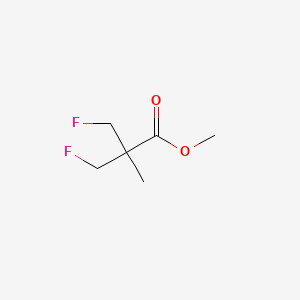
![2'-(Aminomethyl)-N-(2-phenylethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B8608080.png)

![3-({5-[(4-Fluorophenyl)carbamoyl]pyrimidin-2-yl}sulfanyl)benzoic acid](/img/structure/B8608086.png)


![1-[3-(3-Piperidyl)propyl]piperidine](/img/structure/B8608114.png)

![Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate](/img/structure/B8608132.png)
